molecular formula C6H10Br2O2 B6616905 methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate CAS No. 861588-29-6

methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate

Cat. No. B6616905
CAS RN: 861588-29-6
M. Wt: 273.95 g/mol
InChI Key: ZSVJUEMGOBJZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate, also known as bromomethyl methyl ether, is an organic compound belonging to the class of ethers. It is a colorless, volatile liquid with a pungent odor. It is used in organic synthesis and has a wide range of applications in the pharmaceutical, agrochemical, and biotechnology industries.

Mechanism of Action

Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate acts as a nucleophile in the reaction with bromoethane. The reaction is a nucleophilic substitution reaction, in which the bromoethane is replaced by the methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate methyl ether. The reaction is catalyzed by a suitable base, such as potassium hydroxide.
Biochemical and Physiological Effects
Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate has no known biochemical or physiological effects. It is not known to be toxic to humans or animals, and is not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate has several advantages for laboratory experiments. It is a volatile liquid, making it easy to handle and store. It is also relatively inexpensive and readily available. However, it is highly flammable and must be handled with caution.

Future Directions

Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate has potential applications in the synthesis of various organic compounds, including drugs, agrochemicals, and biopolymers. It could also be used as a catalyst in the synthesis of various heterocyclic compounds. Additionally, it could be used as a solvent for the extraction of various organic compounds from aqueous solutions. It could also be used in the synthesis of novel materials, such as polymers and nanomaterials. Furthermore, it could be used in the synthesis of new drugs and agrochemicals. Finally, it could be used in the synthesis of new biopolymers, such as proteins and enzymes.

Synthesis Methods

Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate is typically synthesized by the reaction of bromoacetic acid with bromoethane in the presence of a suitable base, such as potassium hydroxide. The reaction is carried out at a temperature of around 120°C. The reaction is exothermic and produces a colorless, volatile liquid.

Scientific Research Applications

Methyl 3-bromo-2-(methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate)-2-methylpropanoate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including drugs, agrochemicals, and biopolymers. It has also been used as a catalyst in the synthesis of various heterocyclic compounds. Additionally, it has been used as a solvent for the extraction of various organic compounds from aqueous solutions.

properties

IUPAC Name

methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2O2/c1-6(3-7,4-8)5(9)10-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVJUEMGOBJZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(CBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-(bromomethyl)-2-methylpropanoate

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